![molecular formula C21H24N2O4 B6662884 4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662884.png)
4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group, a methyl group, and an amide linkage to a benzoyl group, which is further substituted with a pyridin-3-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoyl intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Introduction of the pyridin-3-ylmethoxy group: This step involves the nucleophilic substitution of the benzoyl intermediate with pyridin-3-ylmethanol under basic conditions.
Amide bond formation: The amide bond is formed by reacting the benzoyl intermediate with 4-methylcyclohexanecarboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-ylmethanol in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
4-Methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-1-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-7-9-21(10-8-15,20(25)26)23-19(24)17-5-2-6-18(12-17)27-14-16-4-3-11-22-13-16/h2-6,11-13,15H,7-10,14H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMUUNWWSAPZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[[4-(4-Methylphenyl)oxane-4-carbonyl]amino]phenyl]propanoic acid](/img/structure/B6662805.png)
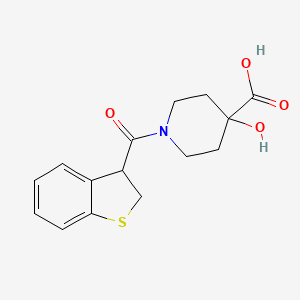
![3-[4-[3-(3-Methoxyphenyl)butanoylamino]phenyl]propanoic acid](/img/structure/B6662815.png)
![3-[4-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]phenyl]propanoic acid](/img/structure/B6662816.png)
![3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid](/img/structure/B6662828.png)
![2-[4-[(1,1-Dioxothiane-4-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B6662832.png)
![3-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylpropanoic acid](/img/structure/B6662837.png)
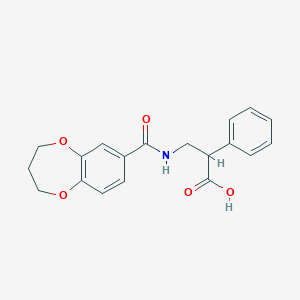
![3-[(1-Tert-butyl-5-methylpyrazole-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B6662847.png)
![2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid](/img/structure/B6662851.png)
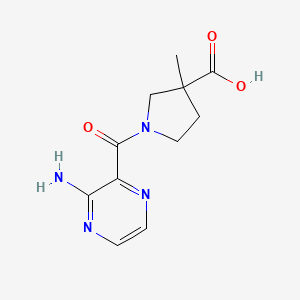
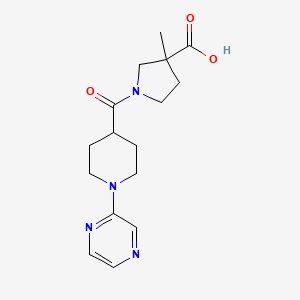
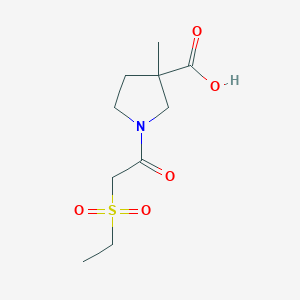
![4-[(Bicyclo[3.1.0]hexane-6-carbonylamino)methyl]-2-methoxybenzoic acid](/img/structure/B6662876.png)
